Prochlorperazine-d8 (hydrochloride)
Description
The Role of Deuterated Analogs in Modern Pharmaceutical and Bioanalytical Sciences
Among the various stable isotopes, deuterium (B1214612) (²H or D), a heavy isotope of hydrogen, has gained significant traction in pharmaceutical and bioanalytical sciences. nih.gov The substitution of hydrogen with deuterium, a process known as deuteration, can lead to a "kinetic isotope effect," where the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org This increased bond strength can significantly slow down metabolic reactions that involve the cleavage of this bond. wikipedia.org
This unique property of deuterated analogs is harnessed in several key areas:
Pharmacokinetic Studies: By strategically replacing hydrogen atoms at sites of metabolic activity with deuterium, researchers can create "heavy" versions of drugs. nih.gov This can lead to a slower rate of metabolism, potentially resulting in a longer drug half-life and improved pharmacokinetic profiles. wikipedia.orgnih.gov The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies this principle, demonstrating a superior pharmacokinetic profile compared to its non-deuterated counterpart. nih.govnih.govassumption.edu
Metabolism Studies: Deuterated compounds are invaluable for elucidating the metabolic pathways of drugs. By tracking the fate of the deuterated molecule in a biological system, scientists can identify metabolites and gain a deeper understanding of how a drug is processed in the body. assumption.edu
Internal Standards in Bioanalysis: In quantitative analytical techniques like mass spectrometry, deuterated compounds serve as ideal internal standards. assumption.eduveeprho.com Since they are chemically identical to the non-labeled compound (the analyte) but have a different mass, they can be added to a biological sample in a known quantity. This allows for precise and accurate quantification of the analyte by correcting for any variations that may occur during sample preparation and analysis. veeprho.com
Prochlorperazine-d8 as a Critical Tool in Pharmacological and Analytical Investigations
Prochlorperazine-d8 (hydrochloride) is a deuterated analog of prochlorperazine (B1679090), a well-established phenothiazine (B1677639) derivative. drugbank.comnih.gov Prochlorperazine itself is known for its antiemetic and antipsychotic properties, primarily acting as a dopamine (B1211576) D2 receptor antagonist. drugbank.comnih.gov The "-d8" designation in Prochlorperazine-d8 indicates that eight hydrogen atoms in the molecule have been replaced by deuterium atoms, specifically within the piperazine (B1678402) ring. clearsynth.com
This specific deuteration makes Prochlorperazine-d8 an exceptionally useful tool for researchers. Its primary and most critical application is as an internal standard for the quantification of prochlorperazine in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). veeprho.comclearsynth.com The stable isotope label ensures that it behaves identically to prochlorperazine during extraction and chromatographic separation, while its distinct mass allows for its clear differentiation and accurate measurement by the mass spectrometer. veeprho.com
This precise quantification is crucial for a variety of research applications, including:
Pharmacokinetic and Bioequivalence Studies: Accurately measuring the concentration of prochlorperazine in plasma or other biological fluids over time is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.govnih.gov
Therapeutic Drug Monitoring: In some clinical research settings, monitoring the levels of prochlorperazine can help in understanding its therapeutic window and variability in patient response. nih.gov
Metabolic Research: By using Prochlorperazine-d8 as an internal standard, scientists can reliably quantify the parent drug alongside its various metabolites, such as prochlorperazine sulfoxide (B87167) and N-demethylprochlorperazine, providing a comprehensive picture of its metabolic fate. nih.gov
Detailed Research Findings and Properties
The utility of Prochlorperazine-d8 (hydrochloride) is underpinned by its specific chemical and physical properties.
Table 1: Chemical Properties of Prochlorperazine-d8 (hydrochloride)
| Property | Value | Source |
|---|---|---|
| Formal Name | 2-chloro-10-[3-(4-methyl-1-piperazinyl-d8)propyl]-10H-phenothiazine, dihydrochloride | |
| CAS Number | 2930627-64-6 | |
| Molecular Formula | C₂₀H₁₆D₈ClN₃S · 2HCl | |
| Formula Weight | 454.9 g/mol |
| Purity | ≥98% | |
Prochlorperazine, the non-deuterated parent compound, is a dopamine D2 receptor antagonist with high affinity. It also exhibits binding to other receptors, including dopamine D3 and serotonin (B10506) 5-HT3 receptors, albeit with lower affinity. Formulations of prochlorperazine have been utilized for managing psychotic disorders and as antiemetics. nih.govfda.gov The introduction of the eight deuterium atoms in Prochlorperazine-d8 does not alter its fundamental chemical structure or its utility as a reference standard, but it provides the crucial mass difference necessary for its role in quantitative analysis. veeprho.comclearsynth.com
Table 2: Applications of Prochlorperazine-d8 in Research
| Research Area | Application of Prochlorperazine-d8 | Key Findings Enabled | Source |
|---|---|---|---|
| Pharmacokinetic Analysis | Internal standard for LC-MS/MS quantification of prochlorperazine. | Enabled the determination of prochlorperazine's low oral bioavailability and characterization of its metabolites. | nih.govnih.gov |
| Bioequivalence Studies | Internal standard for comparing different formulations of prochlorperazine maleate (B1232345). | Facilitated the establishment of bioequivalence between different drug products. | nih.gov |
| Metabolite Quantification | Internal standard for the simultaneous analysis of prochlorperazine and its major metabolites. | Revealed large interindividual variations in the plasma concentrations of prochlorperazine and its metabolites. | nih.gov |
Research studies have consistently demonstrated the reliability of using deuterated internal standards like Prochlorperazine-d8 for accurate bioanalysis. For instance, a sensitive and specific LC-MS/MS method was developed and validated for the determination of prochlorperazine in human plasma, utilizing a deuterated standard to achieve a low limit of quantification. nih.gov Such methods are fundamental to conducting robust clinical and preclinical research.
Properties
Molecular Formula |
C20H26Cl3N3S |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine;dihydrochloride |
InChI |
InChI=1S/C20H24ClN3S.2ClH/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H/i11D2,12D2,13D2,14D2;; |
InChI Key |
FVKRDYKLIRFKLL-ZWKVGDSCSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Prochlorperazine and Its Analogs
Strategies for Deuterium (B1214612) Incorporation
The synthesis of deuterated prochlorperazine (B1679090) primarily focuses on the stable incorporation of deuterium atoms into specific positions within the molecule. This is often achieved through reductive amination or by utilizing deuterated building blocks in the synthetic pathway.
Stereoselective Deuteration Techniques
While the common synthesis of Prochlorperazine-d8 does not typically involve the creation of new chiral centers, stereoselective deuteration techniques are paramount in the synthesis of other complex deuterated molecules. These methods aim to control the three-dimensional arrangement of deuterium atoms, which can be crucial for studying stereospecific metabolic pathways or receptor interactions. In the context of phenothiazine (B1677639) analogs, such techniques could be employed if chiral centers were present or introduced during the synthesis.
Application of Specific Reducing Agents for Deuterium Labeling (e.g., Lithium Aluminum Deuteride)
A key method for introducing deuterium into the prochlorperazine structure involves the use of powerful deuterated reducing agents. Lithium aluminum deuteride (B1239839) (LAD), a deuterated form of lithium aluminum hydride, is a prominent reagent in this process. nih.govoakwoodchemical.com
In a documented synthesis, the propylpiperazine side chain of prochlorperazine was successfully labeled with two, four, or six deuterium atoms. nih.govcapes.gov.br This was accomplished by the reduction of an appropriate amide precursor with lithium aluminum deuteride. nih.gov This method is highly effective for specifically labeling the side chain of prochlorperazine and its analogs, such as fluphenazine. nih.gov The reaction involves the nucleophilic attack of the deuteride ion (D-) from LAD onto the carbonyl carbon of the amide, leading to the incorporation of deuterium atoms at that position.
Table 1: Deuterium Labeling of Prochlorperazine Side Chain
| Number of Deuterium Atoms | Method |
| 2, 4, or 6 | Reduction of the appropriate amide with lithium aluminum deuteride |
This table summarizes the targeted deuterium incorporation into the propylpiperazine side chain of prochlorperazine.
Hydrogen-Deuterium Exchange Reactions in Complex Molecular Structures
Hydrogen-deuterium exchange (HDX) is another powerful technique for introducing deuterium into a molecule. nih.gov While often used to study protein dynamics by exchanging labile amide protons with deuterium from a solvent like D₂O, it can also be applied to organic molecules under specific conditions. nih.govregionh.dk For complex molecules like prochlorperazine, this would typically involve the exchange of protons on carbon atoms adjacent to activating groups, such as carbonyls or aromatic rings, under basic or acidic conditions using a deuterated solvent.
For instance, deuterium labeling of methyl groups on an aromatic ring can be achieved under strongly basic conditions in a deuterated solvent like DMSO-d₆. nih.gov While direct application to prochlorperazine itself is not extensively detailed in the provided context, the principles of HDX represent a viable strategy for deuterium incorporation in related structures. nih.gov
Isotopic Enrichment and Purity Assessment
Quantitative Analysis of Deuterium Content
The isotopic purity of synthesized deuterated prochlorperazine has been reported to be greater than 95.7% after correction for chlorine isotopes. nih.govcapes.gov.br A general method for the quantitative determination of deuterium in biological materials involves mixing the deuterated sample with a supporter like bovine serum albumin (BSA) to create a homogeneous sample. nih.gov This mixture is then analyzed using a dual-inlet gas isotope mass spectrometer. nih.gov An equation can then be used to calculate the deuterium content. nih.gov This technique is highly repeatable and reliable, requiring only a small amount of the deuterated sample. nih.gov
Spectroscopic Characterization of Deuterated Products (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the structure and isotopic distribution in deuterated compounds.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the molecular weight of the deuterated compound and confirming the number of incorporated deuterium atoms. The mass spectrum of Prochlorperazine-d8 will show a molecular ion peak shifted by +8 mass units compared to the unlabeled compound, corresponding to the eight deuterium atoms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method used for the simultaneous determination of prochlorperazine and its metabolites in biological samples, and a similar approach can be used to analyze its deuterated analog. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) is used to confirm the absence of protons at the specific sites of deuteration. In the ¹H NMR spectrum of Prochlorperazine-d8, the signals corresponding to the protons on the piperazine (B1678402) ring would be absent or significantly diminished. ¹³C NMR (carbon-13 NMR) can also provide valuable information, as the signals for deuterated carbons will show a characteristic splitting pattern (a triplet for -CD₂- groups) and a shift in their resonance frequency.
Advanced Analytical Applications of Prochlorperazine D8
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone for the sensitive and selective quantification of drugs and their metabolites in complex biological samples. Prochlorperazine-d8 is specifically designed for use with these powerful analytical platforms.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the analysis of pharmaceuticals like prochlorperazine (B1679090) due to its applicability to a broad range of compounds and its high sensitivity. nih.gov In LC-MS methods, Prochlorperazine-d8 is added to samples as an internal standard to enable precise quantification. veeprho.com The chromatographic separation, often performed using a reversed-phase column such as a C18, resolves prochlorperazine from other sample components before it enters the mass spectrometer. nih.gov The mass spectrometer then detects and quantifies both prochlorperazine and the co-eluting Prochlorperazine-d8. The ratio of the analyte signal to the internal standard signal is used to construct a calibration curve and determine the concentration of prochlorperazine in the unknown sample. This approach effectively compensates for any loss of analyte during sample extraction and for fluctuations in the instrument's response. cerilliant.com
A study detailing the quantification of prochlorperazine maleate (B1232345) in human plasma utilized an LC-MS method with a C18 reversed-phase column and a mobile phase of ammonium (B1175870) acetate, methanol, and acetonitrile. nih.gov This method demonstrated good linearity and a low limit of quantification (LOQ) of 0.20 ng/mL, showcasing the sensitivity of LC-MS for this type of analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the quantification of volatile and thermally stable compounds. While less common for large molecules like prochlorperazine compared to LC-MS, GC-MS can be employed for its analysis, and Prochlorperazine-d8 is also suitable as an internal standard in such methods. The use of a deuterated internal standard in GC-MS is a well-established practice to improve the reliability of quantitative analysis by accounting for variability in the analytical process. nih.gov For GC-MS analysis, derivatization of prochlorperazine may be necessary to increase its volatility and thermal stability. The internal standard, Prochlorperazine-d8, would undergo the same derivatization process, ensuring it accurately reflects the behavior of the analyte. The use of deuterated internal standards in GC-MS has been shown to correct for variable analyte recovery due to matrix effects and ion source variability. researchgate.netnih.gov
Tandem Mass Spectrometry (LC-MS/MS) for Multi-Analyte Profiling
Tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity compared to single-stage MS and is the preferred method for complex bioanalytical applications. nih.gov This technique is particularly valuable for multi-analyte profiling, where numerous compounds are quantified simultaneously in a single analytical run. nih.govnih.gov In such methods, a panel of deuterated internal standards, including Prochlorperazine-d8, is often used to ensure the accurate quantification of each analyte. csic.es
LC-MS/MS methods have been developed for the simultaneous quantification of a large number of antipsychotic drugs, including prochlorperazine, in plasma and hair samples. nih.govnih.govwaters.com For instance, one validated method allows for the screening and quantification of 87 psychoactive drugs and their metabolites in hair. nih.gov Another method quantifies 38 antipsychotic drugs in plasma with a short analysis time of 6 minutes. nih.gov These multi-analyte methods are crucial in therapeutic drug monitoring and forensic toxicology.
A specific LC-MS/MS method for the simultaneous determination of prochlorperazine and its major metabolites (prochlorperazine sulfoxide (B87167), N-demethylprochlorperazine, and 7-hydroxyprochlorperazine) in human plasma has been developed and validated. nih.gov This method demonstrated excellent sensitivity with lower limits of quantification of 10 ng/L for prochlorperazine and two of its metabolites, and 50 ng/L for prochlorperazine sulfoxide. nih.gov The intra- and inter-assay precisions were within 9.0%, and accuracies were between 99-105%. nih.gov
| Parameter | Value | Reference |
| Analytes | Prochlorperazine and its major metabolites | nih.gov |
| Matrix | Human Plasma | nih.gov |
| Technique | LC-MS/MS | nih.gov |
| LLOQ (PCZ, NDPCZ, PCZOH) | 10 ng/L | nih.gov |
| LLOQ (PCZSO) | 50 ng/L | nih.gov |
| Inter-assay Precision | < 9.0% | nih.gov |
| Inter-assay Accuracy | 99-105% | nih.gov |
Prochlorperazine-d8 as an Internal Standard in Bioanalytical Assays
The use of a stable isotope-labeled internal standard like Prochlorperazine-d8 is considered the gold standard in quantitative bioanalysis. cerilliant.com It is essential for developing robust and reliable bioanalytical methods that can withstand the complexities of biological matrices.
Development and Validation of Bioanalytical Methods for Prochlorperazine Quantification
The development and validation of a bioanalytical method are critical steps to ensure its accuracy, precision, and reliability for its intended purpose. nih.govnih.gov For the quantification of prochlorperazine, this process typically involves the use of Prochlorperazine-d8 as an internal standard. veeprho.com Validation is performed according to international guidelines and assesses parameters such as linearity, accuracy, precision, selectivity, and stability. researchgate.net
A sensitive and reproducible high-performance liquid chromatography (HPLC) method was developed and validated for quantifying prochlorperazine in human plasma. researchgate.net The method demonstrated linearity over a concentration range of 15–300 ng/ml with a correlation coefficient (r²) of 0.99. researchgate.net The lower limit of quantification (LLOQ) was 15 ng/ml, and the average recovery of the analyte ranged from 98.25% to 99.13%. researchgate.net The intra- and inter-day relative standard deviations were found to be low, indicating good precision. researchgate.net
Another LC-MS/MS method for prochlorperazine in human plasma using a non-deuterated internal standard showed a linearity range of 0.20 to 6.40 ng/ml and an LOQ of 0.20 ng/ml. nih.govresearchgate.net The average extraction recovery for prochlorperazine was 81.8 ± 2.2%. nih.govresearchgate.net While this method used a different internal standard, the validation parameters highlight the typical performance characteristics of such assays.
| Validation Parameter | Result | Reference |
| Linearity Range | 15–300 ng/ml | researchgate.net |
| Correlation Coefficient (r²) | 0.99 | researchgate.net |
| LLOQ | 15 ng/ml | researchgate.net |
| Average Recovery | 98.25% - 99.13% | researchgate.net |
| Intra-day RSD | 2.63%, 3.25%, 2.83% | researchgate.net |
| Inter-day RSD | 3.57%, 5.88%, 3.78% | researchgate.net |
Strategies for Minimizing Matrix Effects and Ion Suppression
Matrix effects, particularly ion suppression or enhancement in the electrospray ionization (ESI) source of an LC-MS system, are a significant challenge in bioanalysis. csic.es These effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, leading to inaccurate quantification. csic.es The use of a stable isotope-labeled internal standard like Prochlorperazine-d8 is the most effective strategy to compensate for matrix effects. cerilliant.comcsic.es Since the internal standard co-elutes and has nearly identical physicochemical properties to the analyte, it is affected by matrix effects in the same way. cerilliant.com This allows the ratio of the analyte to the internal standard to remain constant, thus providing an accurate measurement despite signal suppression or enhancement.
In addition to using a suitable internal standard, other strategies to minimize matrix effects include:
Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are employed to remove a significant portion of the interfering matrix components before analysis. nih.govcsic.es
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from the majority of matrix components can reduce ion suppression. japtronline.com
Method Optimization: Adjusting the mobile phase composition and flow rate can influence the elution of matrix components and the ionization efficiency of the analyte. japtronline.com
The evaluation of matrix effects is a mandatory part of bioanalytical method validation, even when using a stable isotope-labeled internal standard, to ensure the reliability of the results. nih.govcsic.es
Preclinical Investigations of Pharmacokinetics and Metabolic Pathways Utilizing Deuterated Prochlorperazine
Assessment of Pharmacokinetic Profiles in Preclinical Models
The introduction of deuterium (B1214612) into the prochlorperazine (B1679090) molecule can significantly alter its pharmacokinetic behavior. Preclinical studies are essential to quantify these changes in absorption, distribution, and elimination.
Determination of Absorption, Distribution, and Elimination Parameters
While specific pharmacokinetic data for Prochlorperazine-d8 is not extensively detailed in the provided search results, we can infer the expected parameters based on studies of the non-deuterated parent compound, prochlorperazine. Following oral administration, prochlorperazine is generally well-absorbed from the gastrointestinal tract. drugbank.com However, it is subject to low and variable absorption. nih.govnih.gov The drug is widely distributed to most body tissues, with notable concentrations in the liver and spleen. drugbank.com
Preliminary pharmacokinetic studies in healthy volunteers have shown that intravenously administered prochlorperazine has a high apparent volume of distribution and high plasma clearance. drugbank.comnih.govnih.gov The plasma half-life of prochlorperazine has been reported to be around 6.8 to 6.9 hours for intravenous doses. nih.govnih.gov Elimination of prochlorperazine and its metabolites occurs primarily through feces and bile, with only small amounts detected in the urine. drugbank.com It is important to note that oral prochlorperazine undergoes extensive first-pass metabolism, which significantly impacts its bioavailability. nih.govresearchgate.netresearchgate.net
| Parameter | Value (for Prochlorperazine) | Species/Model | Citation |
| Absorption | Well absorbed from GI tract, but low and variable | Human | drugbank.comnih.govnih.gov |
| Distribution | High concentrations in liver and spleen | Human | drugbank.com |
| Volume of Distribution (IV) | ~1401 L (6.25 mg dose), ~1548 L (12.5 mg dose) | Human | drugbank.com |
| Plasma Half-Life (IV) | 6.8 - 6.9 hours | Human | nih.govnih.gov |
| Elimination | Mainly via feces and bile | Human | drugbank.com |
Influence of Deuteration on Systemic Exposure and Tissue Distribution
Deuteration can lead to a "kinetic isotope effect," potentially slowing down metabolic processes and altering the drug's pharmacokinetic profile. This can result in increased systemic exposure (higher area under the curve [AUC] and maximum concentration [Cmax]) and a modified tissue distribution pattern. nih.gov For instance, a study on deuterated methadone (d9-methadone) showed a significant increase in plasma AUC and Cmax, along with reduced clearance compared to its non-deuterated counterpart. nih.gov The same study also noted that deuteration decreased the transfer of the drug across the blood-brain barrier. nih.gov While direct data on Prochlorperazine-d8 is limited, it is plausible that similar effects could be observed, leading to prolonged systemic exposure and altered distribution in tissues. This is a key area for further preclinical investigation.
Elucidation of Metabolic Transformations
Identification and Characterization of Deuterated and Non-Deuterated Metabolites (e.g., Prochlorperazine Sulfoxide-d3, N-desmethyl prochlorperazine, 7-hydroxyprochlorperazine)
Prochlorperazine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6 and CYP2C19. researchgate.net The major metabolic pathways include sulfoxidation, hydroxylation, and N-demethylation. researchgate.net Key metabolites that have been identified include prochlorperazine sulfoxide (B87167), N-desmethylprochlorperazine, and 7-hydroxyprochlorperazine. researchgate.netresearchgate.net
In studies involving deuterated prochlorperazine, the corresponding deuterated metabolites are expected to be formed. For example, Prochlorperazine Sulfoxide-d3 is a known deuterated metabolite of prochlorperazine. medchemexpress.comcymitquimica.com Similarly, N-desmethyl prochlorperazine-d8 and 7-hydroxy prochlorperazine-d8 are also anticipated metabolites. axios-research.compharmaffiliates.com The identification and quantification of these deuterated and non-deuterated metabolites are typically achieved using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
| Parent Compound | Metabolite | Deuterated Analog | Citation |
| Prochlorperazine | Prochlorperazine Sulfoxide | Prochlorperazine Sulfoxide-d3 | medchemexpress.comcymitquimica.compharmaffiliates.com |
| Prochlorperazine | N-desmethylprochlorperazine | N-desmethyl prochlorperazine-d8 | axios-research.compharmaffiliates.com |
| Prochlorperazine | 7-hydroxyprochlorperazine | 7-hydroxyprochlorperazine-d8 | axios-research.compharmaffiliates.com |
Application of Stable Isotope Tracers in Metabolic Fate Studies
Stable isotope tracers, such as deuterium, are invaluable tools for elucidating metabolic pathways. nih.govmdpi.com By introducing a labeled compound like Prochlorperazine-d8 into a biological system, researchers can track its transformation into various metabolites. nih.gov This approach allows for the unambiguous identification of drug-related material and provides insights into the relative contributions of different metabolic routes. researchgate.net The use of stable isotope-labeled compounds in conjunction with mass spectrometry enables the sensitive and specific detection of the parent drug and its metabolites, facilitating a comprehensive understanding of its metabolic fate. mdpi.commdpi.com
Understanding First-Pass Metabolism with Deuterated Analogs
Prochlorperazine is known to undergo extensive first-pass metabolism, which significantly reduces its oral bioavailability. nih.govnih.govresearchgate.net Deuterated analogs like Prochlorperazine-d8 can be instrumental in studying this phenomenon. The kinetic isotope effect resulting from deuteration can slow the rate of metabolism by CYP enzymes. researchgate.net By comparing the pharmacokinetic profiles of oral Prochlorperazine-d8 and its non-deuterated counterpart, researchers can quantify the extent of first-pass metabolism and identify the primary sites of metabolic breakdown. This information is critical for the development of drug formulations that can bypass or reduce the impact of first-pass metabolism, potentially leading to improved therapeutic efficacy. researchgate.net
Fundamental Mechanistic Studies Involving Deuterium Isotope Effects
Theory and Application of Kinetic Isotope Effects (KIE) in Drug Metabolism
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org In drug metabolism, this primarily involves the substitution of hydrogen (protium) with deuterium (B1214612). nih.gov The core of the KIE lies in the difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to deuterium's greater mass, the C-D bond has a lower zero-point vibrational energy, making it stronger and requiring more energy to break. youtube.com
This difference in bond energy means that if a C-H bond cleavage is part of the rate-determining step of a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. taylorandfrancis.com This effect is quantified as the ratio of the rate constants for the non-deuterated (kH) and deuterated (kD) molecules (KIE = kH/kD). wikipedia.org A significant primary KIE, often with a value of 2 or higher, is strong evidence that C-H bond breaking is a critical, rate-limiting part of the metabolic process. nih.govlibretexts.org
The primary applications of the KIE in drug metabolism include:
Elucidating Reaction Mechanisms: KIE studies are invaluable for determining the steps involved in a reaction. For instance, a large KIE in an N-demethylation reaction points to hydrogen atom abstraction as a key part of the mechanism. nih.govnih.gov
Improving Metabolic Stability: Strategically placing deuterium at sites on a drug molecule that are vulnerable to metabolism can slow down its breakdown. youtube.com This can lead to an improved pharmacokinetic profile, such as a longer half-life, which may allow for less frequent dosing. nih.gov
Investigating Reaction Mechanisms and Rate-Limiting Steps through Deuteration
Prochlorperazine (B1679090), a phenothiazine-class drug, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. drugbank.comyoutube.com Major metabolic pathways include N-demethylation of its piperazine (B1678402) side chain and oxidation of the phenothiazine (B1677639) ring system. drugbank.comnih.gov Deuterating prochlorperazine at specific sites, such as the N-methyl group to create Prochlorperazine-d8, allows for a detailed investigation of these pathways.
If N-demethylation of prochlorperazine proceeds through a mechanism where the cleavage of a C-H bond on the methyl group is the rate-limiting step, then Prochlorperazine-d8 should be metabolized more slowly via this pathway. nih.gov Studies on other phenothiazines, like chlorpromazine, have shown that CYP1A2 is a key enzyme in N-demethylation, while both CYP1A2 and CYP3A4 contribute to sulfoxidation. nih.gov Research on various drugs has consistently shown that deuteration of N-methyl groups slows their N-demethylation, confirming that C-H bond cleavage is indeed rate-limiting for this common metabolic reaction. nih.gov
The following table illustrates the expected outcomes and mechanistic interpretations from deuterating prochlorperazine, based on established KIE principles.
| Metabolic Pathway | Site of Deuteration | Predicted KIE (kH/kD) | Mechanistic Implication |
| N-Demethylation | N-CH3 group | > 2 | C-H bond cleavage is a rate-limiting step in the N-demethylation pathway. |
| Aromatic Hydroxylation | Phenothiazine Ring | ~ 1 | C-H bond cleavage is not the primary rate-limiting step for hydroxylation at this position. |
| Sulfoxidation | Phenothiazine Ring | ~ 1 | This pathway does not involve C-H bond cleavage and is therefore unaffected by deuteration. |
This table presents predicted data based on the established principles of kinetic isotope effects in the metabolism of phenothiazine drugs. Specific experimental KIE values for Prochlorperazine-d8 were not available in the searched literature.
Impact of Deuterium on Enzyme Activity and Substrate Binding Dynamics
While the most significant impact of deuteration is the primary kinetic isotope effect, the substitution can also have more subtle, secondary effects on how a drug interacts with an enzyme. wikipedia.org These secondary effects can arise from slight changes in molecular size, shape, and electronic properties, which may influence the drug's ability to bind to the enzyme's active site. nih.gov However, these effects are typically minor compared to the primary KIE. acs.org
A more profound consequence of deuteration is the phenomenon of "metabolic switching" or "metabolic shunting". nih.gov When a primary metabolic pathway is significantly slowed by a strong KIE, the drug's metabolism may be diverted down alternative, previously minor, pathways. nih.govnih.gov For Prochlorperazine-d8, if N-demethylation is substantially inhibited due to deuteration of the methyl group, the body may compensate by increasing the rate of other metabolic processes, such as aromatic hydroxylation or sulfoxidation. juniperpublishers.com
This metabolic switching has important implications. While it can be a strategy to reduce the formation of a toxic metabolite, it can also potentially lead to the increased production of other metabolites with different pharmacological or toxicological profiles. nih.govjuniperpublishers.com Therefore, the study of deuterated compounds like Prochlorperazine-d8 not only helps to clarify the mechanism of metabolism for the parent drug but also provides a more complete picture of the flexibility and interconnectivity of the body's metabolic machinery. nih.gov
Emerging Research Directions and Methodological Advancements
Integration of Prochlorperazine-d8 in Advanced "-omics" Research (e.g., Quantitative Metabolomics)
In the realm of advanced "-omics" research, particularly quantitative metabolomics, precision and accuracy are paramount. Deuterated compounds like Prochlorperazine-d8 (hydrochloride) serve as ideal internal standards for quantification using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). anjiechem.com The rationale for their use lies in the subtle yet significant mass difference between hydrogen and its stable isotope, deuterium (B1214612).
When analyzing biological samples to determine the concentration of a drug like prochlorperazine (B1679090), a known quantity of Prochlorperazine-d8 is added to the sample. Because the deuterated and non-deuterated versions are chemically almost identical, they exhibit nearly the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, the mass spectrometer can easily distinguish between the two compounds due to the mass difference imparted by the eight deuterium atoms. anjiechem.com This co-analysis allows for the precise quantification of the target analyte (prochlorperazine) by correcting for any sample loss or variability during the analytical process, thereby enhancing the reliability of metabolomic data.
The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond also ensures that the internal standard does not degrade or exchange isotopes during analysis, a critical factor for robust and reproducible results in high-throughput screening and detailed metabolic profiling studies. unibestpharm.commusechem.com
Development of Novel Deuterated Antipsychotic and Antiemetic Analogs for Mechanistic Research
The development of novel deuterated antipsychotics and antiemetics is a burgeoning field driven by the potential to improve the pharmacokinetic and toxicological profiles of established drugs. nih.gov This strategy, often termed the "deuterium switch," involves replacing hydrogen atoms at specific, metabolically vulnerable sites within a drug's structure with deuterium. nih.govnih.gov The stronger C-D bond can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. unibestpharm.com
This modification can lead to several therapeutic advantages:
Reduced Formation of Toxic Metabolites: By altering the metabolic pathway, deuteration can decrease the production of harmful metabolites, potentially improving a drug's safety profile. unibestpharm.com For instance, in the case of the androgen receptor antagonist enzalutamide, deuteration of the N-methyl group is explored to reduce the formation of a metabolite (M2) that may trigger seizures. musechem.com
Improved Metabolic Stability: Slowing the rate of metabolism can lead to a longer drug half-life and increased systemic exposure. This may allow for less frequent dosing, which can improve patient adherence. deutramed.com
Enhanced Efficacy and Selectivity: In some cases, preventing the formation of non-selective metabolites through deuteration can help a drug maintain its selectivity for its intended target. unibestpharm.comnih.gov
The first FDA-approved deuterated drug, deutetrabenazine, exemplifies the success of this approach for treating Huntington's disease. uniupo.it Following this milestone, research has expanded to other areas, including antipsychotics and antiemetics, with the goal of creating next-generation therapies with optimized performance. mdpi.comnih.gov For example, deuteration has been explored to stabilize the enantiomers of thalidomide, as they possess distinct pharmacological profiles. deutramed.com This highlights how deuteration can be a tool for mechanistic research, helping to isolate the activity of specific isomers and metabolic pathways. musechem.comdeutramed.com
| Benefit | Mechanism | Exemplifying Compound (Class) |
|---|---|---|
| Improved Pharmacokinetics | Slowing of metabolism at C-D bonds, leading to longer half-life and increased drug exposure. deutramed.com | Deutetrabenazine |
| Reduced Toxicity | Decreased formation of toxic or reactive metabolites. unibestpharm.com | d3-enzalutamide (Investigational) musechem.com |
| Enhanced Safety/Tolerability | Stabilization of chiral centers, preventing conversion to a more toxic stereoisomer. musechem.com | Deuterated Thalidomide (Investigational) deutramed.com |
| Improved Selectivity | Prevention of metabolism to non-selective metabolites. nih.gov | Deucravacitinib |
Expansion of Deuteration Technologies for Drug Discovery and Development Support
The success of deuterated drugs has spurred significant advancements in deuteration technologies, moving the field beyond the "deuterium switch" to the de novo design of deuterated drug candidates. nih.govuniupo.it Initially, deuteration was primarily used to create analogs of existing drugs. However, the focus has increasingly shifted to incorporating deuterium early in the drug discovery process to overcome pharmacokinetic challenges from the outset. nih.govnih.gov Deucravacitinib, approved in 2022, is a pioneering example of a novel drug that was designed with deuterium from the beginning. nih.govnih.gov
Modern synthetic chemistry has produced more efficient and selective methods for introducing deuterium into complex molecules. Key methodologies include:
Hydrogen Isotope Exchange (HIE): This method involves the exchange of hydrogen atoms for deuterium atoms, often catalyzed by metals. researchgate.net
Reductive Deuteration: This technique uses deuterium gas or other deuterium sources to add deuterium atoms to unsaturated bonds. researchgate.net
Dehalogenative Deuteration: This process involves replacing a halogen atom (like bromine or iodine) with a deuterium atom. researchgate.net
These advancing technologies provide medicinal chemists with a powerful toolkit to precisely modify drug candidates. researchgate.net However, the effects of deuteration are not always predictable; it may have no significant effect or could shift metabolism to another pathway. researchgate.net Therefore, significant investment in research and development is required. Regulatory agencies also typically require that a deuterated drug demonstrates a clear clinical advantage over its non-deuterated counterpart. musechem.com Despite these challenges, the continued expansion of deuteration technologies underscores its established role as a valuable strategy in modern drug discovery and development. unibestpharm.comnih.gov
| Strategy | Description | Example |
|---|---|---|
| "Deuterium Switch" | Developing deuterated analogs of existing, marketed drugs to improve their properties. nih.govuniupo.it | Deutetrabenazine (analog of Tetrabenazine) |
| De Novo Deuteration | Applying deuteration during the initial discovery and design of a novel drug candidate. nih.govuniupo.it | Deucravacitinib |
Q & A
Q. How can researchers confirm the structural identity of Prochlorperazine-d8 (hydrochloride) in synthesized batches?
Methodological Answer: Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₀H₁₆D₈ClN₃S·HCl) and isotopic purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can validate deuterium incorporation at specific positions by observing peak splitting patterns and isotope shifts. Cross-reference spectral data with non-deuterated Prochlorperazine to ensure synthetic fidelity .
Q. What is the role of Prochlorperazine-d8 in quantitative LC-MS/MS studies?
Methodological Answer: Prochlorperazine-d8 serves as an internal standard for quantifying non-deuterated Prochlorperazine in biological matrices. Its deuterated structure minimizes matrix interference, ensuring accurate calibration curves. Validate method specificity by comparing retention times and ion ratios between deuterated and non-deuterated forms under identical chromatographic conditions .
Q. How should researchers address isotopic impurity in Prochlorperazine-d8 batches?
Methodological Answer: Perform isotopic purity analysis via LC-MS with a high-resolution mass spectrometer. Calculate the percentage of non-deuterated contaminants (e.g., Prochlorperazine-d0) using peak area ratios. Optimize synthesis protocols (e.g., deuterated solvent use, reaction time) to minimize isotopic dilution .
Q. What analytical methods are recommended for assessing Prochlorperazine-d8 purity?
Methodological Answer: Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Compare retention times against known impurities (e.g., 7-Hydroxy Prochlorperazine-d8, N-Desmethyl derivatives). Validate method sensitivity with spiked samples at 0.1% impurity thresholds .
Q. What are the optimal storage conditions for Prochlorperazine-d8 to ensure stability?
Methodological Answer: Store lyophilized Prochlorperazine-d8 in airtight, light-resistant containers at -20°C. For solutions, use acetonitrile or methanol as solvents to prevent hydrolysis. Monitor degradation via periodic LC-MS analysis, especially for sulfoxide derivatives under oxidative conditions .
Advanced Research Questions
Q. How can researchers evaluate the stability of Prochlorperazine-d8 under physiological pH conditions?
Methodological Answer: Conduct accelerated stability studies by incubating Prochlorperazine-d8 in buffers (pH 1.2–7.4) at 37°C. Quantify degradation products (e.g., sulfoxides, desmethyl metabolites) using LC-MS/MS. Apply Arrhenius kinetics to predict shelf-life in biological fluids .
Q. What experimental strategies resolve contradictions in Prochlorperazine-d8 pharmacokinetic data across species?
Methodological Answer: Perform allometric scaling with plasma protein binding corrections. Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in cytochrome P450 metabolism (e.g., CYP2D6 vs. CYP3A4). Validate models with in vitro hepatocyte assays .
Q. How does Prochlorperazine-d8 interact with phospholipid membranes in cellular uptake studies?
Methodological Answer: Employ surface plasmon resonance (SPR) or fluorescence anisotropy to measure binding affinity to synthetic lipid bilayers. Compare deuterated vs. non-deuterated forms to assess isotopic effects on membrane permeability. Use confocal microscopy with fluorescent analogs for subcellular localization .
Q. What validation parameters are critical for Prochlorperazine-d8 in bioanalytical method development?
Methodological Answer: Follow ICH M10 guidelines to validate accuracy (85–115%), precision (CV <15%), and matrix effects (ion suppression/enhancement <20%). Test cross-reactivity with structurally similar phenothiazines (e.g., Chlorpromazine-d6) using selectivity screens .
Q. How can researchers mitigate deuterium isotope effects in Prochlorperazine-d8 metabolic studies?
Methodological Answer: Compare metabolic rates of Prochlorperazine-d8 and non-deuterated Prochlorperazine in human liver microsomes . Use kinetic isotope effect (KIE) calculations to identify metabolism-sensitive positions. Validate findings with recombinant CYP isoforms (e.g., CYP2D6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
